5,5-Dimethyl-3-propanoylpyrrolidine-2,4-dione
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Overview
Description
5,5-Dimethyl-3-propanoylpyrrolidine-2,4-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-propanoylpyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-propanoylpyrrolidine-2,4-dione with dimethyl ketone in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 60-80°C for several hours to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of continuous flow reactors also enables the integration of semi-continuous work-up steps, such as vacuum filtration, to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-propanoylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrrolidine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5-Dimethyl-3-propanoylpyrrolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-propanoylpyrrolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A similar compound with a different substitution pattern.
Dimedone: A cyclic diketone with similar structural features.
Meldrum’s acid: Another cyclic compound with comparable reactivity.
Uniqueness
5,5-Dimethyl-3-propanoylpyrrolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63931-00-0 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5,5-dimethyl-3-propanoylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C9H13NO3/c1-4-5(11)6-7(12)9(2,3)10-8(6)13/h6H,4H2,1-3H3,(H,10,13) |
InChI Key |
MXYYJKKZQOARNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(=O)C(NC1=O)(C)C |
Origin of Product |
United States |
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